2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one
Description
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one is a halogenated cyclohexenone derivative featuring a chloro substituent at position 2 of the cyclohexenone ring and a 2-fluorophenylamino group at position 3. Its molecular formula is C₁₃H₁₁ClFNO, with a molecular weight of 257.69 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
2-chloro-3-(2-fluoroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)14/h1-2,4-5,15H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPKMRSBUROSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with 2-chlorocyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the cyclohexenone ring. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and yield .
Chemical Reactions Analysis
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The chloro and amino groups can undergo substitution reactions with other chemical groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one, highlighting structural variations and their implications:
Key Observations:
Replacement of chlorine with bromine (e.g., 2-bromo analog) increases molecular weight and polarizability, which could alter pharmacokinetic properties .
Functional Group Modifications: The trifluoromethyl (CF₃) substituent in the analog from significantly increases molecular weight (289.68 vs. Removal of the 2-chloro group (as in the non-chlorinated analog from ) reduces steric bulk, which might improve synthetic accessibility but decrease stability .
Synthetic Accessibility :
- The 4-chloro analog (3b) was synthesized in 81% yield via silica gel chromatography , suggesting that para-substitution may favor reaction efficiency compared to ortho-substituted derivatives.
Physicochemical and Structural Insights
- Purity and Commercial Availability: The trifluoromethyl analog (CAS 6476-85-3) is available at >95% purity , suggesting that halogenated cyclohexenones are generally synthetically tractable.
Biological Activity
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 239.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.67 g/mol |
| CAS Number | Not specified |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A comparative analysis of various N-substituted phenyl compounds indicated that halogenated derivatives, particularly those with fluorine and chlorine substitutions, exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to their lipophilicity, which facilitates penetration through cell membranes .
Anticancer Activity
Research into the anticancer properties of cyclohexenones has shown that compounds with similar structures can inhibit cellular proliferation. The mechanism is often linked to the inhibition of specific enzymes involved in cell growth and division. For instance, studies have demonstrated that certain derivatives can block pathways associated with tumor growth, suggesting a promising avenue for further development as anticancer agents .
The biological activity of this compound is believed to involve interactions with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
- Receptor Modulation : It could potentially modulate receptor activities, influencing signal transduction pathways associated with growth factors.
- Membrane Penetration : Its structural characteristics allow it to traverse cellular membranes effectively, enhancing its bioavailability and efficacy against pathogens .
Study 1: Antimicrobial Screening
A study conducted on a series of chloroacetamides revealed that compounds with substitutions on the phenyl ring displayed varying degrees of antimicrobial activity. The study found that those with halogenated substituents were particularly effective against Gram-positive bacteria, supporting the hypothesis that structural modifications can enhance biological activity .
Study 2: Anticancer Efficacy
In vitro tests on cyclohexenone derivatives indicated significant cytotoxic effects on cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, further validating their potential as therapeutic agents .
Q & A
Q. Methodological Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
- Temperature Control : Reactions often require reflux (80–120°C) to achieve optimal yields.
- Catalysts : Lewis acids like ZnCl₂ may accelerate enaminone formation.
Q. Yield Optimization Table :
| Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| THF, 80°C, 12 hrs | 45–55% | ≥95% |
| DMF, 120°C, 6 hrs | 60–70% | ≥90% |
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the chloro and amino groups. The enone system shows characteristic downfield shifts (δ 5.8–6.2 ppm for α,β-unsaturated protons) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, SHELXL’s robust handling of twinned data is critical for resolving complex cyclohexenone derivatives .
Advanced Tip : Use high-resolution crystallography to resolve ambiguities in hydrogen bonding (e.g., N–H···O interactions) .
How is the compound screened for biological activity, and what preliminary assays are recommended?
Q. Basic
- Antimicrobial Screening : Follow CLSI guidelines using broth microdilution (MIC assays). Analogous difluorophenyl derivatives show activity against S. aureus (MIC = 8–16 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Methodological Note : Include positive controls (e.g., ciprofloxacin for antimicrobials) and validate solubility in DMSO/PBS.
How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?
Q. Advanced
- Disorder Handling : Use SHELXL’s PART instruction to model split positions. For example, rotational disorder in the cyclohexenone ring may require partial occupancy refinement .
- Twinning Analysis : Employ the Hooft parameter in SHELXL to detect and correct for twinning. Evidence from similar compounds shows that pseudo-merohedral twinning is common in enaminone crystals .
Case Study : A related chlorophenyl derivative required a twin law matrix (1 0 0 / 0 -1 0 / 0 0 -1) to achieve R₁ < 5% .
What strategies optimize the structure-activity relationship (SAR) for enhanced pharmacological activity?
Q. Advanced
- Substituent Modulation : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve target binding. For example, 3-hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone showed enhanced anti-inflammatory activity .
- Scaffold Hybridization : Fuse the cyclohexenone core with heterocycles (e.g., benzimidazoles) to mimic kinase inhibitors. Derivatives of 2-chloro-3-(benzimidazolyl)quinoline demonstrated apoptosis induction in tumor models .
Q. SAR Table :
| Modification | Biological Activity (IC₅₀) |
|---|---|
| 2-Fluorophenyl | 12.5 µM (HeLa) |
| 4-Trifluoromethylphenyl | 4.8 µM (HeLa) |
How do hydrogen-bonding patterns influence crystal packing and stability?
Q. Advanced
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for N–H···O dimers). For example, cyclohexenone derivatives often form chains via O–H···N interactions .
- Thermal Stability : DSC/TGA data correlate with hydrogen-bond density. Compounds with bifurcated H-bonds show higher melting points (>200°C).
Example : A dichlorophenyl analog exhibited a 3D network via N–H···O and C–H···Cl interactions, contributing to its low solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
